molecular formula C22H24FN3O4S B11396610 N-cyclohexyl-4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide

N-cyclohexyl-4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide

Cat. No.: B11396610
M. Wt: 445.5 g/mol
InChI Key: DGDHKDJSLGBLEL-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-4-FLUORO-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group, a fluorine atom, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-4-FLUORO-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Fluorine Atom: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group.

    Substitution: The fluorine atom and the methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the methoxyphenyl group.

    Reduction: Reduced forms of the oxadiazole ring or the sulfonamide group.

    Substitution: Substituted derivatives where the fluorine or methoxy groups are replaced by other functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Materials Science: Its structural properties make it suitable for use in the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s sulfonamide group is a common pharmacophore in medicinal chemistry, making it a potential candidate for drug development.

    Biological Studies: It can be used in studies to understand the interaction of sulfonamide-containing compounds with biological targets.

Industry

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Pharmaceuticals: Its potential medicinal properties make it valuable in the pharmaceutical industry.

Mechanism of Action

The mechanism by which N-CYCLOHEXYL-4-FLUORO-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the fluorine atom can enhance binding affinity through hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-CYCLOHEXYL-4-FLUORO-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE: Unique due to its specific combination of functional groups.

    Other Sulfonamides: Compounds like sulfanilamide and sulfamethoxazole share the sulfonamide group but differ in other structural aspects.

    Fluorinated Compounds: Compounds such as fluoxetine and fluorouracil contain fluorine atoms but have different pharmacological properties.

Uniqueness

The uniqueness of N-CYCLOHEXYL-4-FLUORO-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE lies in its combination of a sulfonamide group, a fluorine atom, and an oxadiazole ring, which together confer specific chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C22H24FN3O4S

Molecular Weight

445.5 g/mol

IUPAC Name

N-cyclohexyl-4-fluoro-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide

InChI

InChI=1S/C22H24FN3O4S/c1-29-19-11-7-16(8-12-19)22-24-21(30-25-22)15-26(18-5-3-2-4-6-18)31(27,28)20-13-9-17(23)10-14-20/h7-14,18H,2-6,15H2,1H3

InChI Key

DGDHKDJSLGBLEL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CN(C3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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